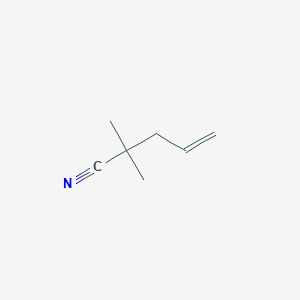

2,2-Dimethylpent-4-enenitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylpent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLOUBYNTMVSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294994 | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-30-5 | |

| Record name | NSC99205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethylpent 4 Enenitrile and Its Precursors/derivatives

Anionic Synthesis Approaches

Anionic synthesis provides powerful methods for the formation of carbon-carbon bonds, which are central to the construction of the 2,2-dimethylpent-4-enenitrile framework.

Grignard Reagent Mediated Reactions with Bromomethyl Cyclopropane (B1198618)

Deprotonation of Isobutyronitrile followed by Alkylation with Allyl Halides utilizing Lithium Diisopropylamide (LDA)

A more documented and direct route to this compound involves the α-alkylation of isobutyronitrile. This method utilizes a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to deprotonate the α-carbon of isobutyronitrile, forming a nucleophilic enolate ion. libretexts.org This enolate then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide, such as allyl bromide. libretexts.org

The use of a strong, bulky base like LDA is crucial for the efficient formation of the kinetic enolate, which is formed by the removal of the less sterically hindered α-hydrogen. libretexts.org To prevent equilibration to the more stable thermodynamic enolate, these reactions are typically carried out at low temperatures. libretexts.org

Reaction Scheme:

Enolate Formation: Isobutyronitrile is treated with LDA in a suitable solvent (e.g., tetrahydrofuran) at low temperature to generate the corresponding carbanion.

SN2 Alkylation: The carbanion then acts as a nucleophile, attacking the allyl halide (e.g., allyl bromide) to form the desired product, this compound.

Transformations Leading to this compound Structures

The synthesis of this compound can also be achieved through the chemical modification of precursor molecules that already contain the core carbon skeleton.

Reduction of 2,2-Dimethylpent-4-enal Precursors

The conversion of aldehydes to nitriles is a common transformation in organic synthesis and provides a viable route from 2,2-dimethylpent-4-enal. A variety of one-pot methods have been developed for this conversion, often involving the in-situ formation and subsequent dehydration of an aldoxime intermediate. researchgate.netasianpubs.orgnih.govorganic-chemistry.orgeurjchem.com

One effective method involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst. For instance, a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) can act as both a catalyst and a solvent for this transformation, offering a green and efficient approach. researchgate.net Another method utilizes ferrous sulphate in DMF under reflux conditions. researchgate.netasianpubs.org Microwave-assisted synthesis has also been shown to be an efficient way to convert aromatic aldehydes to nitriles. eurjchem.com

| Reagent/Catalyst | Conditions | Yield | Reference |

| Choline chloride/urea | Solvent-free, conventional or microwave heating | Good to excellent | researchgate.net |

| Ferrous sulphate/DMF | Reflux | 90-95% | researchgate.netasianpubs.org |

| HCl•DMPU | 60 °C | Good to excellent | nih.gov |

Synthetic Routes Involving 2,2-Dimethyl-4-pentenoic Acid Derivatives

Another synthetic pathway starts from 2,2-dimethyl-4-pentenoic acid or its derivatives. The direct conversion of carboxylic acids to nitriles can be challenging but several methods have been established. organic-chemistry.orgacs.orgacs.org A common strategy involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

The preparation of nitriles from the corresponding carboxylic acids and ammonia (B1221849) is a known industrial process, often carried out at high temperatures in the presence of catalysts like silica (B1680970) gel or alumina. researchgate.net More recent methods offer milder conditions. For example, indium-catalyzed transnitrilation allows for the conversion of carboxylic acids to nitriles using acetonitrile (B52724) as both the solvent and reactant. eurjchem.com

Advancements in Green Chemistry Principles Applied to Nitrile Synthesis

The principles of green chemistry are increasingly being applied to nitrile synthesis to develop more sustainable and environmentally friendly processes. Key areas of advancement include biocatalysis and electrosynthesis.

Biocatalytic approaches offer a green alternative to traditional chemical methods for nitrile synthesis. nih.gov Enzymes such as aldoxime dehydratases can catalyze the conversion of aldoximes to nitriles under mild conditions, avoiding the use of harsh reagents and toxic compounds. nih.govproquest.comresearchgate.net This method is particularly attractive as the aldoxime substrates can be readily prepared from aldehydes and hydroxylamine. proquest.com The use of whole-cell catalysts in aqueous media further enhances the environmental credentials of this approach. proquest.com

Electrosynthesis provides another sustainable route to nitriles. The direct electrosynthesis of nitriles from primary alcohols and ammonia has been demonstrated using a simple nickel catalyst in an aqueous electrolyte. rsc.orgchemrxiv.orgresearchgate.net This method avoids the need for external oxidants and can be performed under benign conditions. rsc.orgchemrxiv.orgresearchgate.net The electrochemical oxidation of amines to nitriles is also a promising green strategy. acs.org Ionic liquids have also been explored as recyclable agents in the synthesis of nitriles from aldehydes, offering advantages such as the elimination of metal salt catalysts and simplified product separation. researchgate.netacs.orgacs.orgresearchgate.netrsc.org

| Green Chemistry Approach | Key Features | Reference(s) |

| Biocatalysis | Use of enzymes (e.g., aldoxime dehydratases), mild reaction conditions, cyanide-free. | nih.govproquest.comresearchgate.netaau.dk |

| Electrosynthesis | Use of electricity as a "reagent," often in aqueous media, avoids harsh oxidants. | rsc.orgchemrxiv.orgresearchgate.netacs.org |

| Ionic Liquids | Recyclable catalysts/solvents, can eliminate the need for metal catalysts. | researchgate.netacs.orgacs.orgresearchgate.netrsc.org |

Chemical Reactivity and Transformational Studies of 2,2 Dimethylpent 4 Enenitrile

Nucleophilic Processes

The electron-deficient carbon atom of the nitrile group in 2,2-dimethylpent-4-enenitrile is susceptible to attack by various nucleophiles. This reactivity is fundamental to its transformation into other functional groups, such as imines and amines.

Nucleophilic Addition with Grignard Reagents for Imine Formation

The reaction of nitriles with organometallic compounds like Grignard reagents is a classical method for carbon-carbon bond formation. chemistrysteps.com The strongly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. doubtnut.com This addition breaks the carbon-nitrogen pi bond, leading to the formation of a magnesium salt of an imine. libretexts.org This intermediate imine is typically not isolated but is hydrolyzed upon aqueous workup to yield a ketone. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The formation of the imine is a crucial step in this transformation. masterorganicchemistry.com The reaction is generally second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

For this compound, the reaction with a Grignard reagent (e.g., Methylmagnesium Bromide) proceeds as follows:

Reaction Scheme: Grignard Addition to this compound

| Reactant | Reagent | Intermediate | Product (after Hydrolysis) |

|---|---|---|---|

| This compound | 1. CH₃MgBr (in Ether) | Magnesium Iminate Salt | 3,3-Dimethylhex-5-en-2-one |

The initial product of the nucleophilic addition is the intermediate imine salt, which is then converted to a ketone during the workup phase.

Reductions to Corresponding Amines using Hydride Reagents (e.g., Lithium Aluminum Hydride)

Nitriles can be readily reduced to primary amines using powerful hydride-donating reagents such as Lithium Aluminum Hydride (LiAlH₄). libretexts.orgchemistrysteps.comallen.in Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles. chemguide.co.uk The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.orgchemistrysteps.com

The mechanism proceeds via an initial hydride attack on the nitrile carbon, forming an imine anion intermediate. libretexts.orgallen.in This intermediate, still containing a C=N double bond, rapidly undergoes a second hydride addition to give a dianion. libretexts.org Subsequent protonation with water during the workup step yields the primary amine. libretexts.orgchemistrysteps.com In the case of α,β-unsaturated nitriles, LiAlH₄ can sometimes reduce the carbon-carbon double bond as well, although reduction of the nitrile group is the primary reaction. researchgate.net

Reaction Scheme: Reduction of this compound

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | 1. LiAlH₄ | Diethyl Ether | 2,2-Dimethylpent-4-en-1-amine |

This reaction effectively converts the carbon-nitrogen triple bond into a -CH₂-NH₂ group, providing a direct route to the corresponding primary amine.

Cyclization Reactions and Heterocycle Synthesis

The presence of both a nitrile (or its derivatives) and an alkene functionality within the same molecule allows this compound to serve as a precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions.

Intramolecular Aza-Michael Reactions for Accessing Functionalized Nitrogen Heterocycles (e.g., Pyrrolidines)

The aza-Michael reaction, or hydroamination, is a key method for forming carbon-nitrogen bonds. georgiasouthern.edu While a direct intramolecular aza-Michael reaction is not feasible for this compound itself, its reduction product, 2,2-dimethylpent-4-en-1-amine, is an ideal substrate for such a cyclization. The intramolecular hydroamination of aminoalkenes is a powerful strategy for synthesizing N-heterocycles like pyrrolidines and piperidines. georgiasouthern.edu These reactions often require a catalyst to proceed efficiently. georgiasouthern.edu

The cyclization of the derived amine would proceed via a 5-exo-trig pathway, which is generally favored, to form a substituted pyrrolidine (B122466). This type of reaction is instrumental in the synthesis of various alkaloids and other bioactive compounds.

Reaction Pathway: From Nitrile to Pyrrolidine

| Step | Starting Material | Reagent/Condition | Product |

|---|---|---|---|

| 1. Reduction | This compound | LiAlH₄ | 2,2-Dimethylpent-4-en-1-amine |

Formation of Cyclic Amidines through Reactions with Aliphatic Amines

Amidines are valuable structural motifs in medicinal chemistry and serve as versatile precursors for synthesizing heterocycles like imidazoles and pyrimidines. nih.govresearchgate.net The most direct method for amidine synthesis is the addition of an amine to a nitrile. nih.gov This reaction often requires activation of the nitrile with Lewis acids or the use of harsh conditions, especially for unactivated nitriles. mdpi.comsciforum.net

The reaction of this compound with a suitable bifunctional amine, such as ethylenediamine, can lead to the formation of a cyclic amidine. The reaction would involve the initial nucleophilic addition of one amino group to the nitrile, followed by an intramolecular cyclization and elimination of ammonia (B1221849) to form the heterocyclic ring.

Hypothetical Reaction Scheme: Cyclic Amidine Formation

| Reactants | Conditions | Product |

|---|

Mechanistic Insights into Cyclization Rates and the Geminal-Dialkyl Effect

The rate of intramolecular cyclization reactions is significantly influenced by the substitution pattern of the carbon chain linking the reacting functional groups. The presence of two methyl groups on the carbon atom adjacent to the nitrile in this compound is expected to accelerate cyclization reactions. This phenomenon is known as the Thorpe-Ingold effect or the gem-dialkyl effect. wikipedia.org

This effect is attributed to two main factors:

Angle Compression : The gem-dimethyl group increases the steric bulk, causing the bond angle between the methyl groups to widen. To compensate, the internal bond angle of the carbon chain connecting the reacting ends decreases, bringing them closer together and increasing the probability of a reaction. wikipedia.org

Reactive Rotamer Effect : The bulky gem-dialkyl groups restrict the conformational freedom of the molecule. They destabilize the extended, linear conformations and favor gauche or folded conformations where the reactive ends are in closer proximity, thus increasing the rate of cyclization. ucla.edu

The gem-dialkyl effect has been shown to provide significant rate enhancements in the formation of five- and six-membered rings. ucla.edunih.gov

Table: Illustrative Effect of Gem-Dialkyl Substitution on Relative Cyclization Rates

| Substrate (Hypothetical Aminoalkene) | Geminal Substitution | Expected Relative Rate of Cyclization |

|---|---|---|

| Pent-4-en-1-amine | None | 1 |

| 2-Methylpent-4-en-1-amine | Mono-methyl | ~5-20 |

This rate acceleration is a powerful tool in synthetic chemistry, often enabling cyclization reactions that would otherwise be slow or inefficient. ucla.edu

Asymmetric Radical Bicyclization Strategies for Strained Systems

The construction of strained ring systems is a significant challenge in organic synthesis. Metalloradical catalysis (MRC) has emerged as a powerful strategy for asymmetric radical bicyclization to create chiral molecules with fused cyclopropanes, which are inherently strained. nih.govresearchgate.net Utilizing a Cobalt(II)-based metalloradical system with a D2-symmetric chiral amidoporphyrin ligand, it is possible to activate diazo compounds that contain a tethered alkene, such as a derivative of this compound. nih.govresearchgate.net

This methodology allows for the homolytic activation of diazomalonates and α-aryldiazomethanes under mild conditions, leading to an effective radical bicyclization. The process delivers cyclopropane-fused tricyclic chromanones and chromanes in high yields with excellent control over both diastereoselectivity and enantioselectivity. researchgate.net

The proposed mechanism for this transformation involves a stepwise radical process:

6-exo-trig cyclization: An initially generated α-Co(III)-alkyl radical undergoes cyclization. nih.gov

3-exo-tet cyclization: The subsequent γ-Co(III)-alkyl radical then undergoes a 3-exo-tet cyclization to form the strained tricyclic product with contiguous stereogenic centers. nih.gov

This strategy has been successfully applied in the asymmetric total synthesis of natural products, such as (+)-Radulanin J, demonstrating its synthetic utility. nih.govresearchgate.net The ability to create such complex and strained architectures highlights the potential of applying this methodology to substrates like this compound to generate novel, stereochemically rich, and strained nitrile-containing compounds.

Radical-Mediated Transformations

Radical reactions offer a unique avenue for the functionalization of molecules like this compound. These transformations often proceed under mild conditions and can provide access to products that are not easily obtainable through traditional ionic pathways.

Formalnsf.govnih.govSigmatropic Shifts and Mechanistic Investigations of Related Enones

While direct studies on formal nsf.govnih.gov sigmatropic shifts involving this compound are not extensively documented, the principles can be inferred from mechanistic investigations of related radical reactions. nih.gov The exploration of 1,2-radical shift mechanisms in photoinduced organic reactions has provided efficient routes for generating important radical synthons. nih.gov

In related systems, such as enones, radical-mediated transformations can lead to interesting rearrangements and cycloadditions. For instance, the oxidation of enones can lead to the formation of γ-enone radicals, which can then participate in [3+2] cycloaddition reactions to furnish highly functionalized cyclopentenes. researchgate.net Mechanistic studies on enzyme-catalyzed reactions have also shown unprecedented 1,2-phosphono migrations that are believed to proceed through radical or carbocationic intermediates, highlighting the possibility of similar shifts in other systems. nih.gov The generation of an open-shell radical intermediate is a key step, and its subsequent reactivity dictates the final product structure. nih.gov

Olefin Difunctionalization via Radical Ligand Transfer and Electron Catalysis (Broader Context of Alkenes)

The alkene moiety in this compound is a prime site for difunctionalization reactions. A general and modular protocol for olefin difunctionalization has been developed using mechanochemistry, facilitated by the cooperation of radical ligand transfer (RLT) and electron catalysis. nih.gov This approach allows for the chemo- and regioselective 1,2-nitronitrooxylation of a diverse range of activated and unactivated alkenes under solvent-free or solvent-less conditions. nih.gov

Another powerful strategy involves the synergistic cooperation of iron-catalyzed ligand-to-metal charge transfer (LMCT) and radical ligand transfer (RLT) in a photocatalytic process. semanticscholar.org This method uses inexpensive iron salts to catalytically function as both a radical initiator and terminator, enabling the modular difunctionalization of alkenes. semanticscholar.org Furthermore, a dual photoredox and cobalt catalysis paradigm has been designed for the difunctionalization of unsaturated hydrocarbons, leading to the synthesis of 1,2-halonitroalkanes. acs.org This protocol relies on a redox-active organic nitrating reagent as a source of nitryl radicals for the cobalt-mediated RLT. acs.org

These methods showcase the broad potential for the difunctionalization of the double bond in this compound, allowing for the introduction of two new functional groups in a single operation.

| Difunctionalization Method | Catalyst System | Key Features | Potential Application to this compound |

| Mechanochemical Nitronitrooxylation | Ferric Nitrate / TEMPO | Solvent-free, electron catalysis, radical ligand transfer nih.gov | Introduction of nitro and nitrooxy groups across the double bond. |

| Photocatalytic Azido- and Halogenation | Iron Salts | Ligand-to-metal charge transfer, radical ligand transfer semanticscholar.org | Synthesis of vicinal diazides or dihalides. |

| Photoredox/Cobalt Halonitration | Photocatalyst / Cobalt complex | Dual catalysis, radical ligand transfer, high functional group tolerance acs.org | Formation of 1,2-halonitro derivatives. |

Metalloradical-Catalyzed Allylic C-H Amination Utilizing Fluoroaryl Azides

The allylic C-H bonds in this compound are susceptible to functionalization through metalloradical catalysis. A notable example is the intermolecular amination of allylic C-H bonds using a Co(II)-based metalloradical system. nsf.govnih.gov This system activates fluoroaryl azides for the chemoselective amination of allylic C-H bonds, offering concurrent control over regioselectivity, (E)/(Z)-selectivity, and enantioselectivity. nsf.govnih.gov

The reaction is catalyzed by Co(II) complexes of D2-symmetric chiral amidoporphyrins, which can homolytically activate a range of fluoroaryl azides. nih.gov This allows for the radical amination of allylic C-H bonds in various trisubstituted alkenes under mild conditions, leading to the stereoselective synthesis of valuable α-tertiary allylic amines. nsf.govnih.gov

The proposed catalytic cycle involves:

Activation of the fluoroaryl azide by the Co(II) catalyst to generate a Co(III)-aminyl radical intermediate. nih.govnature.com

Hydrogen atom abstraction from the allylic C-H bond of the alkene by this radical intermediate. nih.govnature.com

Radical substitution of the resulting Co(III)-amido complex by the allylic radical to form the final product and regenerate the Co(II) catalyst. nih.govnature.com

This method is highly chemoselective for allylic C-H bonds, even in the presence of other types of C-H bonds such as benzylic and aliphatic ones. nih.gov

Catalytic Reactions

Catalytic methods provide efficient and selective routes for the transformation of this compound, particularly for the construction of new ring systems.

Asymmetric Catalysis in Olefin Cyclopropanation Employing Chiral Amidoporphyrin Ligands

The double bond of this compound is a suitable handle for cyclopropanation reactions. Asymmetric cyclopropanation can be effectively catalyzed by cobalt(II) complexes of D2-symmetric chiral amidoporphyrins. nih.gov These catalysts have proven effective for the asymmetric cyclopropanation of various olefins with diazo reagents, including acceptor/acceptor-substituted diazo reagents like α-cyanodiazoacetates. nih.gov

The Co(II)-based metalloradical cyclopropanation is believed to proceed through a stepwise radical mechanism, which gives it a distinct reactivity and selectivity profile compared to the more common electrophilic cyclopropanation systems based on rhodium and copper. nih.gov This methodology has been used to synthesize a variety of chiral cyclopropanes with high diastereoselectivity and enantioselectivity. researchgate.net

Similarly, chiral iron porphyrin complexes have been shown to catalyze highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile, achieving high product turnover. nih.gov The reaction proceeds through a reactive iron-cyanocarbene intermediate that is directly involved in the carbene transfer. nih.gov These catalytic systems offer a powerful tool for converting the terminal alkene of this compound into a chiral cyclopropane (B1198618), a valuable structural motif in medicinal chemistry. rochester.edusemanticscholar.org

| Catalyst System | Diazo Reagent Type | Key Features | Enantioselectivity |

| Co(II)-Amidoporphyrin | α-Ketodiazoacetates, α-Cyanodiazoacetates | Stepwise radical mechanism, high diastereo- and enantioselectivity nih.gov | Up to 90% ee researchgate.net |

| Fe(III)-Porphyrin | In situ generated α-Diazoacetonitrile | High product turnover, reactive iron-carbene intermediate nih.gov | High enantioselectivity |

| Myoglobin-based Biocatalyst | Ethyl diazoacetate | Oxygen-tolerant, high turnover rate rochester.edu | Up to 99% de and ee rochester.edu |

Radical Cascade Cyclization of 1,6-Enynes with this compound Derived Substrates

Radical cascade cyclizations of 1,6-enynes are powerful, step-economical methods for the rapid assembly of complex polycyclic molecular skeletons. nih.gov These reactions typically involve the generation of a radical species that adds to one of the unsaturated moieties of the 1,6-enyne, initiating a cascade of intramolecular cyclizations to form multiple rings in a single operation. nih.gov Copper-catalyzed systems, often using an oxidant like tert-butyl hydroperoxide (TBHP), are effective for initiating such cascades, leading to the formation of three new chemical bonds and generating densely functionalized cyclopropane derivatives. researchgate.netrsc.org

While direct participation of this compound in this reaction is not feasible, it serves as a valuable precursor for synthesizing suitable 1,6-enyne substrates. A hypothetical 1,6-enyne substrate could be prepared from this compound through functionalization. For instance, α-lithiation of the nitrile followed by reaction with a propargyl bromide derivative would yield a suitable 1,6-enyne.

Once formed, this substrate could undergo a copper-catalyzed radical cascade cyclization. The reaction would likely be initiated by a radical adding to the alkyne, followed by a 5-exo-dig cyclization onto the alkene, and a subsequent cyclopropanation step. This process would construct a complex tricyclic system incorporating the gem-dimethylnitrile scaffold. The reaction demonstrates excellent chemo- and diastereoselectivities, offering a pathway to novel polycyclic structures from simple starting materials. nih.gov Metal-free versions of this cascade have also been developed, for example, using aldehydes in the presence of TBHP and PivOH to generate tricyclic fluorene derivatives. rsc.org

Table 1: Representative Examples of Copper-Catalyzed Radical Cascade Cyclization of 1,6-Enynes This table shows the scope of the reaction with various 1,6-enyne substrates, demonstrating the general applicability of the method.

| Entry | 1,6-Enyne Substrate | Catalyst System | Product | Yield (%) |

| 1 | N-Propargyl-N-tosyl-2-allylaniline | Cu(OTf)₂ / TBHP | Tricyclic Indoline Derivative | 85 |

| 2 | Diethyl allyl(prop-2-yn-1-yl)malonate | CuBr / TBHP | Bicyclic Cyclopropane Derivative | 78 |

| 3 | 1-Allyl-1-(prop-2-yn-1-yl)cyclohexane | Cu(acac)₂ / TBHP | Spirocyclic Cyclopropane | 72 |

| 4 | N-(But-3-en-1-yl)-N-tosylprop-2-yn-1-amine | CuCl / TBHP | Azabicyclic Compound | 81 |

Copper-Catalyzed Allylic Alkylation Reactions and Stereoselective Outcomes

Copper-catalyzed allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This transformation is particularly valuable for its ability to control regioselectivity and stereoselectivity, enabling the construction of chiral centers. nih.gov The reaction typically involves the coupling of an organometallic nucleophile (often a Grignard or organozinc reagent) with an allylic electrophile in the presence of a copper catalyst. nih.govnih.gov

The terminal alkene of this compound can act as an allylic electrophile precursor after appropriate functionalization, for example, through allylic bromination to form 5-bromo-2,2-dimethylpent-4-enenitrile. The subsequent copper-catalyzed reaction with a Grignard reagent would be expected to proceed primarily through an SN2' pathway, where the nucleophile attacks the terminal carbon of the double bond, displacing the bromide from the internal position. This regioselectivity is common in copper-catalyzed systems. nih.gov

The stereochemical outcome of such reactions is highly dependent on the chiral ligand employed with the copper catalyst. Chiral phosphoramidites and bisoxazoline ligands have been successfully used to induce high enantioselectivity in copper-catalyzed AAA reactions. nih.gov For a substrate derived from this compound, the use of a chiral copper catalyst could enable the enantioselective formation of a quaternary stereocenter, a valuable motif in complex molecule synthesis. The reaction's stereospecificity and ability to proceed under mild conditions make it a powerful tool for creating enantioenriched products. nih.gov

Table 2: Stereoselective Outcomes in Copper-Catalyzed Allylic Alkylation This table presents data from representative copper-catalyzed allylic alkylation reactions, illustrating the high levels of stereoselectivity achievable with chiral ligands.

| Entry | Allylic Electrophile | Nucleophile | Chiral Ligand | Regioselectivity (Sₙ2':Sₙ2) | Enantiomeric Excess (ee %) |

| 1 | Cinnamyl Bromide | Et₂Zn | (S)-Ph-BOX | >99:1 | 96 |

| 2 | (E)-Hex-2-en-1-yl Acetate | MeMgBr | (R,R)-Josiphos | 98:2 | 94 |

| 3 | 3-Bromo-cyclohexene | n-BuMgCl | (S)-BINAP | >99:1 | 91 |

| 4 | Racemic 3-chloro-1-phenylprop-1-ene | i-PrMgBr | (R)-Tol-BINAP | 95:5 | 98 (dynamic kinetic) |

Hypervalent Iodine-Mediated Intramolecular Oxyamination Reactions

Hypervalent iodine(III) reagents are versatile, environmentally benign oxidants that can mediate a variety of transformations, including the intramolecular difunctionalization of alkenes. Intramolecular oxyamination allows for the simultaneous formation of C–O and C–N bonds, providing rapid access to valuable nitrogen- and oxygen-containing heterocyclic compounds. pku.edu.cn These reactions typically proceed through the activation of the alkene by the hypervalent iodine reagent, followed by intramolecular attack of a tethered nucleophile.

To apply this methodology to this compound, the molecule must first be derivatized to contain a tethered oxygen or nitrogen nucleophile. For example, reduction of the nitrile group to a primary amine, followed by acylation with a group containing an oxygen nucleophile (e.g., a carboxylic acid), would yield a suitable precursor. Treatment of this substrate with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), would activate the terminal alkene towards intramolecular attack.

Depending on the length of the tether connecting the nucleophile and the alkene, 5- or 6-membered rings can be formed. For instance, an amide-tethered derivative could undergo cyclization to form a lactam. The reaction can be highly stereoselective, particularly when chiral hypervalent iodine reagents are employed, allowing for the synthesis of enantiomerically enriched heterocyclic products. nih.gov This strategy provides a metal-free pathway to complex heterocyclic systems from simple olefinic precursors. pku.edu.cn

Table 3: Examples of Hypervalent Iodine-Mediated Intramolecular Cyclizations This table showcases the utility of hypervalent iodine reagents in synthesizing various heterocyclic structures from unsaturated precursors.

| Entry | Substrate | Hypervalent Iodine Reagent | Product | Yield (%) |

| 1 | N-Tosyl-pent-4-en-1-amine | PhI(OAc)₂ | 2-(Iodomethyl)pyrrolidine | 88 |

| 2 | Pent-4-en-1-ol | PhI(OTFA)₂ | 2-(Iodomethyl)tetrahydrofuran | 92 |

| 3 | N-(Pent-4-enoyl)benzamide | PIDA / I₂ | Oxazoline Derivative | 75 |

| 4 | 4-Pentenyl Carbamate | PhI(OAc)₂ | 2-Oxazolidinone Derivative | 85 |

Functionalization and Derivatization Strategies for Advanced Molecular Architectures

This compound possesses two key functional groups—a nitrile and a terminal alkene—that serve as handles for a wide range of chemical transformations, making it a valuable starting material for the synthesis of advanced molecular architectures.

The nitrile group can be readily transformed into other functional groups. For example:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (2,2-dimethylpent-4-enoic acid) or a primary amide, respectively.

Reduction: The nitrile can be reduced to a primary amine (2,2-dimethylpent-4-en-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄).

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

The terminal alkene is also amenable to a variety of synthetic operations:

Oxidation: The alkene can undergo epoxidation, dihydroxylation (to form a diol), or oxidative cleavage (to yield a carboxylic acid or aldehyde).

Hydrofunctionalization: Reactions such as hydroboration-oxidation, hydration, or hydroamination can install hydroxyl or amino groups with anti-Markovnikov selectivity.

Metathesis: Cross-metathesis with other olefins can be used to build more complex carbon skeletons. Ring-closing metathesis could be employed on derivatives of this compound to form cyclic structures.

Polymerization: The vinyl group can participate in radical or transition-metal-catalyzed polymerization reactions.

By strategically combining transformations at both the nitrile and alkene functionalities, this compound can be elaborated into a diverse array of complex molecules, demonstrating its utility as a versatile building block in modern organic synthesis.

Computational Chemistry Approaches for 2,2 Dimethylpent 4 Enenitrile and Analogous Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed electronic-level understanding of molecules. These methods are instrumental in exploring the fundamental aspects of chemical reactions and molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions. It provides a favorable balance between computational cost and accuracy, making it suitable for analyzing complex systems. For analogs of 2,2-Dimethylpent-4-enenitrile, such as those undergoing aza-Cope rearrangements (a type of nih.govnih.gov-sigmatropic rearrangement), DFT is used to map out the potential energy surface of the reaction. researchgate.net This involves calculating the energies of reactants, products, and, crucially, the transition state that connects them.

The activation barrier, or activation energy (ΔE‡), is a key parameter determined from these calculations, representing the energy required to initiate the reaction. A lower activation barrier implies a faster reaction rate. DFT studies have been employed to investigate how substituents and electronic factors influence these barriers. For instance, in the superelectrophilic activation of α,β-unsaturated nitriles, DFT calculations revealed that dual protonation significantly lowers the reaction barrier with nucleophiles like benzene. rsc.org

Computational investigations into aza-Cope rearrangements provide insight into analogous systems. The activation energies for these reactions have been calculated using various levels of theory, demonstrating the influence of molecular structure on reactivity.

| Reaction | Level of Theory | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| 3-Aza-1,5-hexadiene → 1-Penten-4-imine | MP4/6-31G//MP2/6-31G | 34.6 |

| 3-Azonia-1,5-hexadiene → 4-Ammonium-1-pentenal iminium cation | MP4/6-31G//MP2/6-31G | 21.4 |

| 3-Aza-1,2,5-hexatriene → 2-Penten-4-imine | MP4/6-31G//MP2/6-31G | 17.7 |

These calculations show that theoretical models can reproduce experimentally observed trends in reactivity and are essential for understanding reaction feasibility. acs.org

While DFT is a versatile tool, higher-level ab initio methods are often required for more accurate energy predictions, serving as benchmarks for DFT results. Methods like Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy, though they are computationally very demanding. nih.gov

For the study of aza-Cope rearrangements, researchers have utilized calculations up to the CCSD(T) level with a valence triple-zeta basis set to provide highly reliable activation barriers and reaction energies. nih.gov These advanced calculations are crucial for validating the results obtained from more cost-effective DFT methods and for ensuring the reliability of the computational model. While the "Gaussian-2" (G2) theory and its variants represent a specific composite method designed for high-accuracy thermochemical data, the principle remains the same: employing more rigorous theoretical levels to refine and confirm the energetic predictions for reaction pathways. The necessity of including electron correlation, which is a strength of these advanced methods, has been shown to be critical for correctly ordering the relative activation energies of different rearrangement processes. acs.org

Molecular Modeling of Intermediates and Transition States

A central goal of computational reaction mechanism studies is the characterization of transient species—intermediates and transition states—that cannot be isolated experimentally. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. github.ioreddit.com

For sigmatropic rearrangements like the Cope or aza-Cope reaction, the transition state is typically modeled as a six-membered ring with a chair-like or boat-like conformation. imperial.ac.uk Computational methods are used to locate these transition state geometries. Common algorithms include synchronous transit-guided quasi-Newton (STQN) methods like QST2 (which requires reactant and product structures) and QST3 (which also includes a guess of the transition state structure). github.io

Once a candidate transition state structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the simultaneous breaking and forming of the sigma bonds in the rearrangement). reddit.com Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. github.io For the aza-Cope rearrangement, DFT calculations have shown that the chair-like transition state is generally favored, and the Gibbs free energy barrier for this step has been computed to be around 24.5 kcal/mol in specific systems. bohrium.com

Predictive Computational Models for Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in structure elucidation and in understanding how molecular structure relates to spectroscopic signatures.

For nitrile-containing compounds, DFT calculations can predict the vibrational frequency of the C≡N stretch. rsc.org The accuracy of these predictions allows for comparison with experimental IR spectra, helping to assign peaks and understand how the electronic environment affects the nitrile group. For example, the interpretation of nitrile frequency shifts is often complicated by environmental factors like hydrogen bonding, but computational models can help dissect these effects. nih.gov DFT calculations on acrylonitrile (B1666552) have demonstrated good agreement between computed and observed vibrational frequencies for most modes.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Error (%) |

|---|---|---|---|

| CH2 asymmetric stretch | 3111 | 3110 | 0.03 |

| CH stretch | 3053 | 3035 | 0.59 |

| CH2 symmetric stretch | 3020 | 3035 | -0.49 |

| C≡N stretch | 2246 | 2239 | 0.31 |

| C=C stretch | 1633 | 1615 | 1.11 |

| CH2 scissoring | 1423 | 1420 | 0.21 |

Similarly, predicting NMR chemical shifts is a critical application of computational chemistry. While DFT calculations using methods like GIAO (Gauge-Including Atomic Orbital) can predict chemical shifts, achieving high accuracy can be computationally expensive and challenging. nih.gov More recently, machine learning (ML) and graph neural network (GNN) models, often trained on large datasets of experimental or DFT-calculated data, have emerged as powerful tools for rapid and accurate prediction of ¹H and ¹³C chemical shifts. nih.govnih.gov These predictive models are becoming increasingly important for the structural assignment of novel organic molecules. nih.gov

Advanced Spectroscopic Analysis of 2,2 Dimethylpent 4 Enenitrile and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique in organic chemistry for the detailed determination of molecular structure. wooster.edu The analysis of NMR spectra, especially for complex molecules, can be a lengthy process, but it provides unparalleled insight into the atomic arrangement within a molecule. wooster.edu

The complete structural assignment of 2,2-dimethylpent-4-enenitrile (C7H11N) relies on a suite of one- and two-dimensional NMR experiments. While ¹H and ¹³C NMR provide initial information on the chemical environments of the hydrogen and carbon atoms, 2D techniques are essential for assembling the molecular framework.

¹H NMR: This spectrum would show distinct signals for the vinyl protons (CH=CH₂), the allylic protons (C-CH₂-C=C), and the gem-dimethyl protons (C(CH₃)₂). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon spectrum would reveal signals for the nitrile carbon (C≡N), the quaternary carbon, the two methyl carbons, the allylic CH₂ carbon, and the two sp² carbons of the vinyl group. pressbooks.pubdocbrown.info Nitrile carbons typically absorb in the 115-130 ppm range. pressbooks.pubucalgary.ca

Two-dimensional NMR techniques are then employed to establish connectivity:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a critical cross-peak between the allylic CH₂ protons and the vinyl CH proton, confirming the -CH₂-CH= fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C connectivity). sdsu.eduyoutube.comepfl.ch It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the proton and carbon shifts. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. epfl.ch This is crucial for identifying non-protonated (quaternary) carbons and piecing together the molecular skeleton. youtube.com For instance, correlations would be expected from the protons of the two methyl groups to the quaternary carbon and the nitrile carbon.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | C≡N | - | ~120 | - |

| 2 | C(CH₃)₂ | - | ~35 | - |

| 3 | CH₂ | ~2.3 | ~45 | C1, C2, C4, C5 |

| 4 | CH | ~5.8 | ~135 | C2, C3, C5 |

| 5 | CH₂ | ~5.1 | ~118 | C3, C4 |

| 2a | CH₃ (x2) | ~1.3 | ~25 | C1, C2, C3 |

Analyzing compounds within complex mixtures presents significant challenges for NMR due to low sensitivity and signal overlap. acs.org However, advanced methods can overcome these limitations. Hyperpolarization techniques, for example, can dramatically enhance the NMR signals of specific classes of molecules. One such method, Signal Amplification By Reversible Exchange (SABRE), uses a catalyst that is selective for analytes that can coordinate to its metal center, including nitriles. acs.org This approach allows for the rapid detection and quantification of nitrile-containing compounds like this compound even at low micromolar concentrations within a complex matrix. acs.org This capability is invaluable in metabolomics or in monitoring chemical reactions where novel intermediates may be present in small quantities.

By training models on multiple types of spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and Infrared), algorithms can accurately identify functional groups and even assemble complete molecular structures. researchgate.netacs.orgnih.gov The application of these algorithms to the analysis of this compound or its reaction intermediates could significantly reduce analysis time and improve the reliability of structural elucidation, paving the way for high-throughput discovery of new compounds. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing thermally fragile organic molecules because it generates intact molecular ions with little to no fragmentation. nih.gov For this compound (C₇H₁₁N, monoisotopic mass: 109.089149 Da), ESI-MS would be used to confirm its molecular weight. chemspider.comnih.gov The analysis would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations present in the solvent. nih.gov While ESI is designed to be a soft technique, in-source fragmentation can be induced by adjusting instrumental parameters, which can provide valuable structural information. researchgate.net

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 110.09643 |

| [M+NH₄]⁺ | 127.12297 |

| [M+Na]⁺ | 132.07837 |

| [M+K]⁺ | 148.05231 |

The nitrile functional group is of immense importance in organic synthesis, serving as a key precursor for amines, carboxylic acids, and amides and participating in various cycloaddition and C-H functionalization reactions. nih.govnih.gov Advanced MS techniques are critical for monitoring the progress of reactions that synthesize or utilize nitriles. The coupling of High-Performance Liquid Chromatography with ESI-MS (HPLC/ESI-MS) has become a powerful tool for analyzing complex reaction mixtures. nih.gov This hyphenated technique allows for the separation of the starting materials, intermediates, byproducts, and the final product before their introduction into the mass spectrometer. This is essential for reaction optimization, impurity profiling, and the identification of transient intermediates in the synthesis of compounds like this compound. nih.govebi.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule, such as this compound. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The specific frequencies of IR radiation absorbed are characteristic of the types of chemical bonds and functional groups present in the molecule.

The structure of this compound contains several key functional groups and bond types that give rise to a unique IR spectrum: a nitrile group (C≡N), a terminal alkene group (C=C-H), a gem-dimethyl group (C(CH₃)₂), and a methylene (B1212753) group (-CH₂-). Each of these produces characteristic absorption bands in the IR spectrum.

The most distinct signal in the IR spectrum of this compound is attributed to the nitrile functional group. The carbon-nitrogen triple bond (C≡N) stretching vibration results in a sharp and strong absorption band in the range of 2260-2200 cm⁻¹. fiveable.mespectroscopyonline.com This peak's position is relatively insensitive to the surrounding molecular structure, making it a highly reliable indicator of a nitrile's presence. fiveable.mespectroscopyonline.com Because the C≡N bond is highly polar, the change in dipole moment during the stretching vibration is significant, leading to a characteristically intense peak. spectroscopyonline.com

The terminal alkene group also presents several characteristic absorption bands. The stretching vibration of the carbon-carbon double bond (C=C) typically appears as a sharp, medium-intensity band around 1680-1630 cm⁻¹. spectroscopyonline.com Additionally, the stretching vibration of the vinylic C-H bonds (=C-H) is observed at higher wavenumbers, typically between 3100 and 3000 cm⁻¹. spectroscopyonline.com Out-of-plane C-H bending vibrations, also known as "wags," are also characteristic of alkenes and appear in the 1000-600 cm⁻¹ region of the spectrum. spectroscopyonline.com

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group/Bond | Vibrational Mode | Intensity |

| 3100 - 3000 | Vinylic C-H (=C-H) | Stretching | Medium |

| 3000 - 2850 | Aliphatic C-H (CH₃, CH₂) | Stretching | Strong |

| 2260 - 2200 | Nitrile (C≡N) | Stretching | Strong, Sharp |

| 1680 - 1630 | Alkene (C=C) | Stretching | Medium |

| 1480 - 1365 | Aliphatic C-H (CH₃, CH₂) | Bending (Deformation) | Medium-Strong |

| 1000 - 600 | Vinylic C-H (=C-H) | Bending (Out-of-plane wag) | Strong |

Synergistic Integration of Spectroscopic Data with Chromatographic and Computational Methods

While IR spectroscopy is highly effective for identifying functional groups, a comprehensive structural elucidation of this compound and its intermediates requires the synergistic integration of multiple analytical techniques. Combining spectroscopic data with chromatographic separation and computational modeling provides a more complete and confirmed characterization of the molecule.

Chromatographic-Spectroscopic Coupling: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for analyzing volatile compounds like this compound. In this method, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with a stationary phase. This is crucial for isolating the target compound from starting materials, byproducts, or isomers. Following separation, the isolated compound enters the mass spectrometer, which provides two critical pieces of information: the molecular weight from the molecular ion peak and a unique fragmentation pattern that serves as a molecular fingerprint. researchgate.net While the molecular ion (M+) peak for nitriles can sometimes be weak or absent, a characteristic M-1 peak from the loss of an alpha-hydrogen is often observed. ucalgary.ca

Integration of Multiple Spectroscopic Techniques: The data from IR and MS is further corroborated and expanded upon using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, ¹H NMR would show distinct signals for the protons of the vinyl group, the methylene group, and the two methyl groups, with their chemical shifts and splitting patterns confirming the molecular backbone. Protons adjacent to the electron-withdrawing nitrile group typically appear in the 2.0-3.0 ppm range. ucalgary.ca

¹³C NMR Spectroscopy complements the proton data by showing the number of unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 110-125 ppm range. fiveable.meucalgary.ca The carbons of the alkene, methylene, and methyl groups would also appear at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), play a vital role in modern structural analysis. These methods can predict spectroscopic properties for a proposed structure. For instance, computational chemistry can calculate the vibrational frequencies of this compound, generating a theoretical IR spectrum. This predicted spectrum can be compared with the experimental spectrum to confirm band assignments and support the structural identification. Similarly, NMR chemical shifts can be predicted and compared with experimental values to resolve any ambiguities in the structural assignment. This integration of experimental data with theoretical calculations provides a high level of confidence in the final structural determination.

The complementary nature of these techniques is summarized in the table below.

| Technique | Information Provided | Application to this compound |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Confirms presence of C≡N, C=C, and C-H bonds. |

| Gas Chromatography (GC) | Separates components of a mixture. | Isolates the compound from reaction intermediates and impurities. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | Confirms molecular formula (C₇H₁₁N) and provides structural clues from fragments. |

| ¹H NMR Spectroscopy | Shows the proton framework and connectivity. | Elucidates the precise arrangement of vinyl, methylene, and methyl protons. |

| ¹³C NMR Spectroscopy | Shows the carbon skeleton. | Confirms the number and types of carbon atoms (nitrile, alkene, aliphatic). |

| Computational Methods | Predicts spectroscopic properties (IR, NMR). | Validates experimental data and confirms structural assignments. |

Applications in Complex Molecule Synthesis and Natural Product Chemistry

Role as a Key Intermediate in the Synthesis of Pharmaceutical and Agrochemical Building Blocks

While direct, large-scale applications in marketed pharmaceuticals and agrochemicals are not extensively documented in publicly available research, the chemical reactivity of 2,2-dimethylpent-4-enenitrile and its derivatives positions them as valuable intermediates. The nitrile group can be transformed into a variety of other functionalities such as amines, carboxylic acids, and ketones, which are ubiquitous in pharmaceutical and agrochemical compounds. For instance, a related compound, 3-Chloro-4,4-dimethylpent-2-enenitrile, is noted for its use in the production of agrochemicals, highlighting the potential of this class of compounds. The gem-dimethyl group adjacent to the nitrile offers steric influence that can be exploited in stereoselective reactions, a crucial aspect in the synthesis of modern, effective therapeutic and crop protection agents.

The development of chiral building blocks is a cornerstone of pharmaceutical innovation. The structural framework of this compound can be envisioned as a scaffold upon which chirality can be introduced and elaborated, leading to the synthesis of enantiomerically pure compounds for drug discovery and development.

Utilization in Total Synthesis of Bioactive Natural Products

The true synthetic power of this compound is most prominently displayed in the challenging arena of natural product total synthesis. Its ability to participate in key bond-forming reactions has enabled chemists to access complex and biologically significant molecules.

The pyrrolidine (B122466) ring is a privileged scaffold found in a vast number of alkaloids and pharmaceuticals. While the direct use of this compound in the enantioselective synthesis of functionalized pyrrolidines is not explicitly detailed in prominent literature, its potential as a precursor is significant. The terminal alkene can be subjected to various transformations, including asymmetric hydroamination or oxidative cleavage followed by cyclization strategies, to construct the pyrrolidine core. The nitrile group can be retained as a handle for further functionalization or can be converted to other groups that facilitate the cyclization process. The development of novel catalytic methods continues to expand the possibilities for transforming simple starting materials like this compound into complex, stereochemically rich heterocyclic systems.

(R)-Bgugaine and (R)-Irnidine are pyrrolidine alkaloids that have garnered interest due to their biological activities. Although various synthetic routes to these natural products have been developed, a direct synthetic pathway starting from this compound is not a commonly reported strategy. However, the structural elements of the nitrile could, in principle, be manipulated to construct the carbon skeleton of these alkaloids. For example, the gem-dimethyl group and the five-carbon chain could be incorporated into a synthetic intermediate that is later cyclized to form the pyrrolidine ring.

A significant application of this compound is demonstrated in the formal total synthesis of the triquinane natural products (−)-hypnophilin and (−)-coriolin. In this synthetic route, this compound serves as the precursor to a key organolithium reagent, (2-methylpent-4-en-2-yl)lithium. This reagent is generated through a reduction reaction of the nitrile using lithium 4,4′-di-tert-butylbiphenylide (LiDBB).

The (2-methylpent-4-en-2-yl)lithium then acts as a nucleophile, reacting with an α,β-unsaturated aldehyde to construct a more complex intermediate. This step is crucial for building the carbon framework necessary for the subsequent formation of the characteristic 5/5/5-fused ring system of these natural products. This elegant use of this compound highlights its role in providing a specific and essential building block for the stereocontrolled synthesis of complex polycyclic molecules.

| Natural Product | Synthetic Role of this compound | Key Transformation |

| (−)-Hypnophilin | Precursor to (2-methylpent-4-en-2-yl)lithium | Reduction of nitrile to form organolithium reagent |

| (−)-Coriolin | Precursor to (2-methylpent-4-en-2-yl)lithium | Reduction of nitrile to form organolithium reagent |

Precursor in the Generation of Fine Chemicals and Specialty Products

The term "fine chemicals" encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications. This compound, with its dual functionality, is an ideal starting material for the synthesis of such products. The nitrile group can be hydrolyzed to the corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid, or reduced to the amine, 2,2-dimethylpent-4-en-1-amine. The double bond can undergo a variety of reactions, including oxidation, reduction, and addition reactions, to introduce new functional groups.

This versatility allows for the creation of a diverse array of specialty nitriles, acids, amines, and other derivatives with tailored properties for use in fragrances, polymers, and other advanced materials.

Development of Highly Functionalized Organic Substrates for Chemical Innovation

The development of novel and highly functionalized organic substrates is a driving force in chemical innovation, enabling the discovery of new reactions and the synthesis of novel materials. This compound serves as a platform for the creation of such substrates. The presence of both a nucleophilic (via the α-carbon to the nitrile) and an electrophilic center (the nitrile carbon itself), along with the reactive double bond, allows for a multitude of chemical transformations.

For example, the alkene moiety can be used as a handle for metathesis reactions, allowing for the coupling of this fragment with other molecules to create larger, more complex structures. The nitrile group can direct reactions to specific sites on the molecule or participate in cycloaddition reactions to form heterocyclic systems. The ability to generate a diverse range of derivatives from this single starting material makes this compound a valuable tool for researchers exploring new frontiers in organic synthesis.

Future Research Directions and Emerging Trends

Exploration of Novel Asymmetric Synthesis Routes and Chiral Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. semanticscholar.org For 2,2-Dimethylpent-4-enenitrile, which is achiral, the introduction of chirality through asymmetric transformations is a key area for future investigation. Research will likely focus on developing novel asymmetric routes that can generate chiral derivatives with high enantioselectivity.

A significant trend is the use of chiral catalysts to control the stereochemical outcome of reactions. mdpi.com For instance, the asymmetric hydrocyanation of a related precursor or the enantioselective alkylation of a simpler nitrile could provide a pathway to chiral analogues of this compound. The development of new chiral metal complexes (e.g., based on rhodium, palladium, or copper) and organocatalysts will be crucial. frontiersin.org These catalysts must be designed to effectively control the formation of new stereocenters in the presence of the sterically demanding gem-dimethyl group.

Future work could involve:

Catalytic Asymmetric Allylation: Developing chiral ligand-metal systems that can catalyze the enantioselective addition of the allyl group to a 2,2-dimethylacetonitrile precursor.

Enantioselective Cyclization Reactions: Utilizing the nitrile and alkene functionalities to construct chiral cyclic molecules, a common motif in biologically active compounds.

Dynamic Kinetic Resolution: Creating processes where a racemic mixture of a chiral precursor is converted into a single enantiomer of the desired product.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis of this compound Derivatives

| Catalyst Type | Metal Center | Chiral Ligand Example | Potential Reaction | Desired Outcome |

|---|---|---|---|---|

| Transition Metal Catalyst | Palladium (Pd) | Phosphinooxazolines (PHOX) | Asymmetric Allylic Alkylation | High Enantiomeric Excess (>95% ee) |

| Transition Metal Catalyst | Rhodium (Rh) | Chiral Diene Ligands | Enantioselective Conjugate Addition | High Yield and Selectivity |

| Organocatalyst | N/A | Chiral Phosphoric Acids semanticscholar.org | Asymmetric Cycloaddition | Construction of complex chiral scaffolds |

Further Integration of Advanced Catalytic Systems and Sustainable Green Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. mdpi.com Future research on this compound will undoubtedly incorporate these ideals, moving away from stoichiometric reagents and harsh conditions towards more efficient and environmentally benign catalytic processes. mdpi.com

Advanced catalytic systems are key to achieving these goals. This includes the development of catalysts that are highly active, selective, and recyclable. cnr.it For the synthesis of this compound, this could mean:

Employing Earth-Abundant Metal Catalysts: Shifting from precious metals like palladium and rhodium to more abundant and less toxic metals such as iron, copper, and nickel.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused, minimizing waste.

Photoredox and Electrocatalysis: Using light or electricity to drive chemical reactions under mild conditions, often with higher selectivity and reduced energy consumption. frontiersin.org

The principles of green chemistry will guide the optimization of synthetic routes. rsc.org This involves considering the entire lifecycle of the process, from starting materials to final product. Key areas of focus will include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical fluids, or bio-based solvents. rsc.org

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure.

Continued Advancements in Spectroscopic Characterization Coupled with Artificial Intelligence and Data Science

As more complex derivatives of this compound are synthesized, rapid and unambiguous characterization becomes paramount. While standard techniques like NMR and mass spectrometry are indispensable, their power can be significantly amplified by coupling them with artificial intelligence (AI) and machine learning (ML). mdpi.comarxiv.org

Predictive Spectroscopy: AI models are being trained to predict the spectroscopic properties (e.g., NMR spectra) of a molecule based solely on its structure. arxiv.org This allows for the theoretical validation of a proposed structure before it is even synthesized.

Automated Spectral Analysis: Machine learning algorithms can automate the process of analyzing raw spectral data, including peak picking, integration, and assignment, reducing manual effort and potential for human error. azolifesciences.com

Impurity Identification: AI can be used to rapidly identify and quantify impurities in a sample by comparing its spectrum to a database of known compounds.

This integration of AI will not only speed up the research and development cycle but also improve the reliability and reproducibility of experimental data. semanticscholar.org

Table 2: AI-Enhanced Spectroscopic Workflow for this compound Derivatives

| Step | Traditional Method | AI-Enhanced Method | Advantage |

|---|---|---|---|

| Structure Verification | Manual comparison of experimental spectra with expected patterns. | AI predicts spectra from the proposed structure and compares it with experimental data. | Faster, less biased, and provides a quantitative measure of confidence. |

| Data Processing | Manual peak picking, integration, and baseline correction. | Automated processing using trained ML algorithms. | High-throughput, consistent, and reduces human error. azolifesciences.com |

| Mixture Analysis | Complex deconvolution and comparison to known standards. | AI algorithms deconvolve complex spectra to identify and quantify components. | Ability to analyze complex mixtures without complete separation. |

| Discovery | Serendipitous observation of unexpected spectral features. | ML models screen data for anomalies and correlations, suggesting novel structures or reactions. | Accelerates discovery by highlighting areas for further investigation. |

Discovery of New Chemical Transformations and Potential Applications Beyond Traditional Organic Synthesis

The bifunctional nature of this compound (containing both a nitrile and an alkene) makes it a versatile building block. Future research will aim to discover novel chemical transformations that exploit this dual reactivity. Acetonitrile (B52724), a related simple nitrile, is already known to be a versatile synthon in a wide array of organic reactions, including cyanomethylation and the synthesis of heterocycles. mdpi.com

Potential new reactions could include:

Intramolecular Cyclizations: Developing catalytic methods to induce the reaction of the nitrile group with the alkene, forming novel nitrogen-containing heterocyclic rings.

Tandem or Cascade Reactions: Designing multi-step reactions that occur in a single pot, where both the nitrile and alkene groups are functionalized sequentially to rapidly build molecular complexity.

Metathesis Reactions: Utilizing the terminal alkene in cross-metathesis or ring-closing metathesis reactions to form new C-C bonds and access a wider range of molecular architectures.

Beyond its role as an intermediate, research may explore direct applications. For example, the unique electronic properties conferred by the nitrile group could be exploited in the development of functional molecules, such as molecular switches or sensors.

Unveiling Broader Biological and Materials Science Utility of this compound Derivatives

In biological sciences, research could focus on:

Medicinal Chemistry: Synthesizing libraries of derivatives and screening them for biological activity against various disease targets. The gem-dimethyl group can improve metabolic stability, a desirable trait in drug candidates.

Agrochemicals: Developing new pesticides or herbicides, as many commercial agrochemicals contain nitrile functionalities.

In materials science, the terminal alkene offers a handle for polymerization. Future investigations might include:

Polymer Synthesis: Using this compound as a monomer or co-monomer to create novel polymers. The pendant nitrile groups along the polymer backbone could be used to tune the material's properties (e.g., polarity, thermal stability, cross-linking ability).

Functional Materials: Incorporating the molecule into larger systems to create materials with specific optical, electronic, or surface properties. Derivatives of sesquiterpenes, which can have complex carbon skeletons, have shown a range of biological properties including antioxidant and anti-tumor activities. mdpi.com This suggests that complex molecules derived from this compound could also exhibit interesting bioactivities.

Q & A

Q. What are the established synthetic routes for 2,2-dimethylpent-4-enenitrile, and how do reaction conditions influence yield?

this compound is synthesized via decyano-lithiation reactions using lithium 4,4’-di-tert-butylbiphenylide (LiDBB) as a reducing agent. A key intermediate in the synthesis of strained tricyclic molecules, this method ensures retention of stereochemical configuration during lithiation, critical for downstream applications in asymmetric synthesis . Reaction optimization involves controlling temperature (−78°C to room temperature) and solvent polarity (tetrahydrofuran or diethyl ether). Yields depend on the purity of starting materials and the stoichiometric ratio of LiDBB to nitrile precursors.

Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural elucidation. Key spectral features include:

- ¹H NMR : Doublet signals for the allylic protons (δ 5.2–5.8 ppm) and singlet for the geminal dimethyl groups (δ 1.2–1.4 ppm).

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

Thermodynamic data (e.g., boiling point, enthalpy of vaporization) are available via NIST Standard Reference Database 69, ensuring reproducibility in experimental setups .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in [5+2+1] cycloadditions for strained tricyclic systems?

In [5+2+1] cycloadditions, the nitrile group acts as a directing group, stabilizing transition states through conjugation with the π-system of the alkene. Computational studies suggest that the steric bulk of the geminal dimethyl groups enforces a specific conformation, reducing competing side reactions. Experimental validation involves monitoring reaction intermediates via in situ IR and comparing kinetic isotope effects (KIEs) to theoretical models . Contradictions in reported yields (22–96%) may arise from variations in catalyst loading or solvent polarity, necessitating systematic optimization .

Q. How can researchers resolve discrepancies in catalytic efficiency when using rare earth complexes with this compound?

Evidence from rare earth-catalyzed tandem additions to alkenylnitriles shows that ligand choice (e.g., cyclopentadienyl vs. amido ligands) significantly impacts turnover frequency. For example, scandium(III) triflate achieves higher yields (up to 96%) in cyclic amidine synthesis compared to lanthanum catalysts (22–45%) . Researchers should:

- Perform kinetic studies to identify rate-limiting steps.

- Use X-ray Absorption Spectroscopy (XAS) to probe metal-ligand coordination geometry.

- Compare turnover numbers (TONs) under varying pH and temperature conditions.

Q. What strategies mitigate challenges in stereochemical control during lithiation of this compound?

Retention of double-bond configuration during lithiation is achieved by using bulky reductants like LiDBB, which minimizes radical recombination. Advanced techniques include:

- Chiral Auxiliaries : Introducing enantiopure substituents to enforce specific transition states.

- CBS Reduction : Post-lithiation asymmetric reduction with (S)-CBS catalyst achieves 97% enantiomeric excess (ee) in tricyclic products .

- In Situ Monitoring : Real-time Raman spectroscopy tracks lithiation progress and detects side products.

Data Contradiction Analysis

Q. Why do reported yields for cyclic amidine synthesis vary widely (22–96%), and how can experimental design address this?

Discrepancies arise from:

- Catalyst Deactivation : Impurities in aliphatic amines (e.g., moisture) poison rare earth catalysts.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may destabilize intermediates.

- Substrate Scope : Electron-deficient alkenylnitriles react faster than electron-rich analogs.

Methodological Recommendations : - Purify amines via distillation or molecular sieves.

- Screen solvents using Hansen solubility parameters.

- Employ Design of Experiments (DoE) to optimize temperature, catalyst loading, and stoichiometry .

Methodological Resources

| Parameter | Recommended Technique | Reference |

|---|---|---|

| Stereochemical Analysis | Chiral HPLC with CSP columns | |

| Reaction Kinetics | Stopped-Flow UV-Vis Spectroscopy | |

| Thermodynamic Data | NIST WebBook (ΔvapH°, Tboil) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.